molecular formula C23H29ClO3 B124395 2-(4-tert-Butylphenoxy)-7-(4-chlorophenyl)heptanoic acid CAS No. 145096-13-5

2-(4-tert-Butylphenoxy)-7-(4-chlorophenyl)heptanoic acid

Cat. No. B124395
M. Wt: 388.9 g/mol
InChI Key: GTVAMRIODYMSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-Butylphenoxy)-7-(4-chlorophenyl)heptanoic acid, commonly known as fenofibrate, is a synthetic drug that belongs to the class of fibrates. It is used to treat high cholesterol and triglyceride levels in the blood. Fenofibrate works by activating the peroxisome proliferator-activated receptor alpha (PPARα), which regulates the metabolism of lipids.

Mechanism Of Action

Fenofibrate works by activating PPARα, which is a transcription factor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to an increase in the expression of genes involved in fatty acid oxidation and a decrease in the expression of genes involved in lipogenesis. This results in a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol levels.

Biochemical And Physiological Effects

Fenofibrate has been shown to have numerous biochemical and physiological effects. It has been shown to reduce triglyceride levels, increase HDL cholesterol levels, and reduce low-density lipoprotein (LDL) cholesterol levels. Fenofibrate has also been shown to reduce inflammation and oxidative stress, which may contribute to its beneficial effects on cardiovascular health.

Advantages And Limitations For Lab Experiments

Fenofibrate has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied, and there is a large body of literature on its effects and mechanisms of action. Another advantage is that it is relatively easy to administer to animals in lab experiments. However, one limitation is that its effects may be species-specific, and extrapolating results from animal studies to humans may not always be accurate.

Future Directions

There are several future directions for research on fenofibrate. One area of research is investigating its potential use in the treatment of metabolic syndrome and non-alcoholic fatty liver disease. Another area of research is investigating the mechanisms underlying its anti-inflammatory and antioxidant effects. Additionally, further studies are needed to determine the optimal dosing and duration of treatment with fenofibrate for various diseases.

Synthesis Methods

Fenofibrate is synthesized by the condensation of 4-tert-butylphenol and 4-chlorobenzaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The resulting alcohol is then esterified with heptanoic acid to yield fenofibrate.

Scientific Research Applications

Fenofibrate has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to improve lipid profiles, reduce inflammation, and prevent atherosclerosis. Fenofibrate has also been investigated for its potential use in the treatment of metabolic syndrome, diabetes, and non-alcoholic fatty liver disease.

properties

CAS RN

145096-13-5

Product Name

2-(4-tert-Butylphenoxy)-7-(4-chlorophenyl)heptanoic acid

Molecular Formula

C23H29ClO3

Molecular Weight

388.9 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-7-(4-chlorophenyl)heptanoic acid

InChI

InChI=1S/C23H29ClO3/c1-23(2,3)18-11-15-20(16-12-18)27-21(22(25)26)8-6-4-5-7-17-9-13-19(24)14-10-17/h9-16,21H,4-8H2,1-3H3,(H,25,26)

InChI Key

GTVAMRIODYMSGH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OC(CCCCCC2=CC=C(C=C2)Cl)C(=O)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(CCCCCC2=CC=C(C=C2)Cl)C(=O)O

synonyms

2-(4-tert-butylphenoxy)-7-(4-chlorophenyl)heptanoic acid
2-(4-tert-butylphenoxy)-7-(4-chlorophenyl)heptanoic acid, (+)-isomer
2-(4-tert-butylphenoxy)-7-(4-chlorophenyl)heptanoic acid, (-)-isomer
2-tBuPhO-7-ClPh-7COOH
BM 13.1074
BM 131074
BM-131074

Origin of Product

United States

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